![molecular formula C15H11F3N4O5 B7982295 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/structure/B7982295.png)
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate is a complex organic compound. Its structure, incorporating furyl and pyrazole moieties, is significant in chemical synthesis and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate typically involves multi-step organic synthesis. The initial step often starts with the preparation of the furylpyrimidine intermediate via a condensation reaction. Trifluoromethylation is introduced through the use of trifluoromethyl iodide under controlled conditions. Finally, the pyrazole ring is constructed through cyclization reactions, and the carboxylic acid is esterified to its acetate form.
Industrial Production Methods
For industrial production, scale-up reactions follow the same principles but require robust, high-yield methods to ensure consistency. Catalysts and optimized reaction conditions are employed to enhance yield and purity. Automated systems manage precise reagent addition, temperature control, and reaction monitoring to maintain product quality.
化学反应分析
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate undergoes various chemical reactions, including:
Oxidation: Undergoes oxidation with common oxidizing agents like hydrogen peroxide, forming oxygenated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride yield deoxygenated products.
Substitution: Halogenation and alkylation are common, using reagents like bromine or alkyl halides under basic conditions.
科学研究应用
This compound finds extensive use in scientific research:
Chemistry: Acts as a precursor for synthesizing complex molecules.
Biology: Serves in studies on enzyme inhibition due to its potential binding with active sites.
Medicine: Investigated for its therapeutic potential in treating conditions like inflammation and cancer.
Industry: Used in developing advanced materials and as an intermediate in pharmaceuticals.
作用机制
The compound interacts with molecular targets such as enzymes and receptors:
Enzyme Inhibition: Binds to enzyme active sites, preventing substrate binding and activity.
Pathways: Influences signaling pathways by modulating receptor interactions, affecting cellular processes like inflammation or cell proliferation.
相似化合物的比较
Compared to similar compounds, 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate stands out due to its unique trifluoromethyl and furyl substituents. Similar compounds include:
**1-(2-Furyl)-3-(trifluoromethyl)pyrimidin-2-yl]-pyrazole.
**2-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-3-yl]-1H-pyrazole.
Its uniqueness lies in its trifluoromethyl group, offering higher metabolic stability and bioactivity, making it a valuable candidate in drug discovery and development.
属性
IUPAC Name |
acetic acid;1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N4O3.C2H4O2/c14-13(15,16)10-6-8(9-2-1-5-23-9)17-12(18-10)20-4-3-7(19-20)11(21)22;1-2(3)4/h1-6H,(H,21,22);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDIDWNTCCMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=COC(=C1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
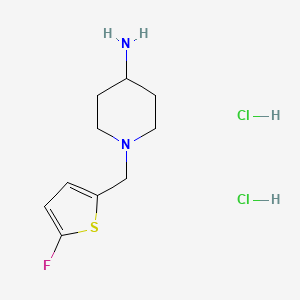

![[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride](/img/structure/B7982222.png)
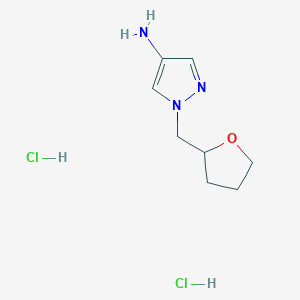
![3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride](/img/structure/B7982238.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982246.png)

![1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B7982257.png)
![1-[4-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B7982268.png)
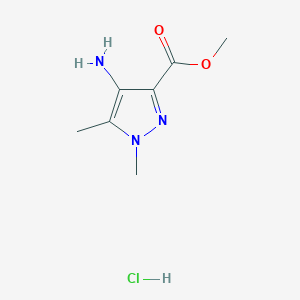
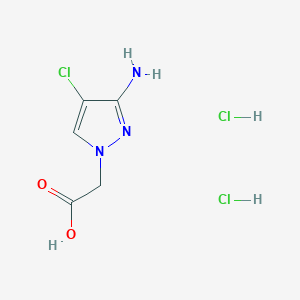
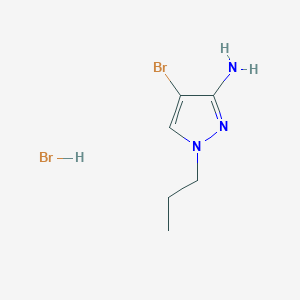
![[1-(4-Morpholin-4-ylphenyl)ethyl]amine](/img/structure/B7982300.png)
![6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride](/img/structure/B7982319.png)
